REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[OH:9].[OH-].[Na+].[C:12]([Cl:15])(Cl)=O.Cl[C:17]([O:19][C:20](Cl)(Cl)Cl)=[O:18]>C.C(Cl)Cl>[Cl:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[O:9][C:17](=[O:18])[O:19][C:20]1[CH:4]=[CH:5][C:6]([F:8])=[CH:7][C:12]=1[Cl:15] |f:1.2|
|
Name
|
|
Quantity
|
733 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=C1)F)O
|
Name
|
|
Quantity
|
2.5 L
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
1350 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Name
|
|
Quantity
|
148 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Name
|
|
Quantity
|
3.8 g
|
Type
|
catalyst
|
Smiles
|
C
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
as equipped with a stirrer
|
Type
|
TEMPERATURE
|
Details
|
with cooling
|
Type
|
CUSTOM
|
Details
|
at a temperature of 40° to 50° C
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with methylene chloride (500 ml×2)
|
Type
|
WASH
|
Details
|
washed with 1N sodium hydroxide aqueous solution (1000 ml) and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The drying agent was removed
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by distillation under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC(=C1)F)OC(OC1=C(C=C(C=C1)F)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 5 mol | |
AMOUNT: MASS | 801 g | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |